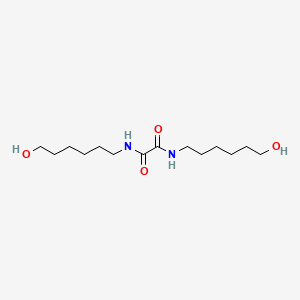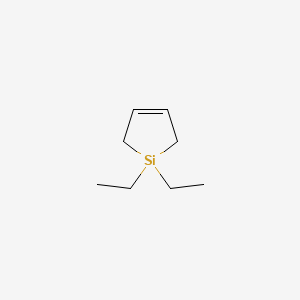![molecular formula C35H28N4O11S3 B14458515 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- CAS No. 73507-52-5](/img/structure/B14458515.png)
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction mixture is carefully monitored for pH, temperature, and reactant concentrations to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonated aromatic amines, naphthalene derivatives, and various substituted azo compounds.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound, allowing it to be readily absorbed and excreted. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo group, which absorbs visible light.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid: Similar in structure but contains a nitroso group instead of an azo group.
Ponceau S: Another azo dye with similar applications but different substituents on the aromatic rings.
1-Naphthol-3,6-disulfonic acid: Lacks the azo group but shares the naphthalenedisulfonic acid core.
Uniqueness
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]- is unique due to its specific substituents and the presence of multiple sulfonic acid groups, which enhance its solubility and stability. Its vibrant color and stability make it particularly valuable in various industrial and research applications.
Propiedades
Número CAS |
73507-52-5 |
|---|---|
Fórmula molecular |
C35H28N4O11S3 |
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-methylphenyl]methyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H28N4O11S3/c1-19-13-25(36-38-33-29-10-8-27(51(42,43)44)16-23(29)5-12-31(33)40)6-3-21(19)15-22-4-7-26(14-20(22)2)37-39-34-30-11-9-28(52(45,46)47)17-24(30)18-32(35(34)41)53(48,49)50/h3-14,16-18,40-41H,15H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50) |
Clave InChI |
SLTJICCEWOPIAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)CC4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)O)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


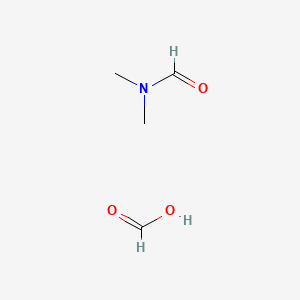
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
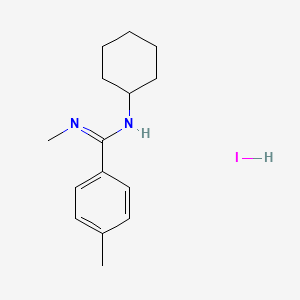

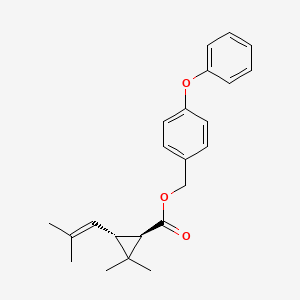

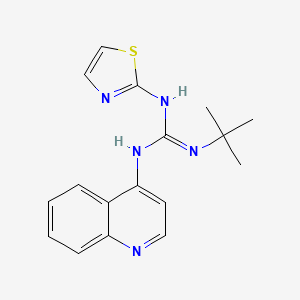
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
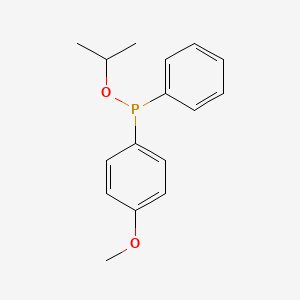
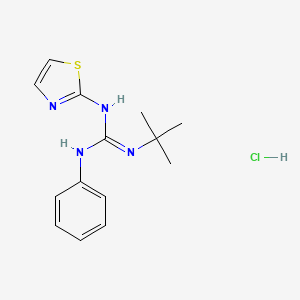

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
